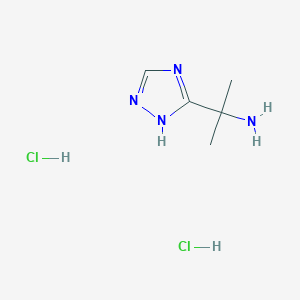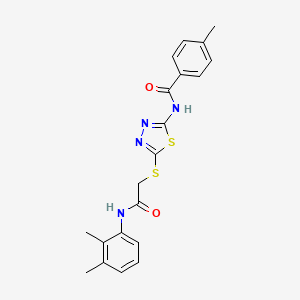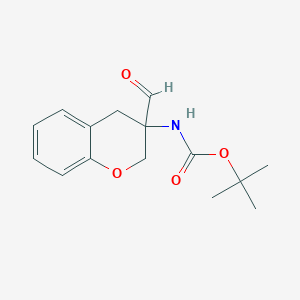
(Z)-4-(4-(4-chlorophenyl)-2-(2-phenylhydrazono)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(4-(4-chlorophenyl)-2-(2-phenylhydrazono)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C26H22ClN5OS and its molecular weight is 488.01. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(4-(4-chlorophenyl)-2-(2-phenylhydrazono)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(4-(4-chlorophenyl)-2-(2-phenylhydrazono)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of similar compounds provide insights into the methodologies used to create such complex molecules and their physical properties. For instance, a study on the synthesis of isostructural compounds involving 4-chlorophenyl groups revealed the achievement of high yields and the determination of structures through single crystal diffraction, emphasizing the planarity and conformation of molecules apart from certain groups oriented roughly perpendicular to the rest of the molecule (Kariuki et al., 2021).
Coordination with Metals
The coordination chemistry of similar compounds with metals has been explored, with studies synthesizing novel transition and rare-earth metal complexes. These complexes exhibit unique structural features, such as tetranuclear species with different metal coordination modes, highlighting the potential for creating diverse materials with specific properties (Kovalchukova et al., 2017).
Antimicrobial and Anticancer Activities
Compounds containing pyrazole and thiazole moieties have been synthesized and assessed for their antimicrobial and anticancer activities. For example, a series of linked heterocyclic compounds showed good inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Reddy et al., 2010). Another study focused on the anticancer activity of novel thiadiazoles and thiazoles incorporating pyrazole moiety against the breast carcinoma cell line MCF-7, indicating promising results (Gomha et al., 2014).
Computational Analysis
Computational and molecular docking studies on similar compounds provide insights into their potential biological effects and molecular interactions. For instance, molecular docking and quantum chemical calculations have been performed to understand the structure and biological activity, offering a basis for predicting molecular docking results and investigating biological effects (Viji et al., 2020).
Propiedades
IUPAC Name |
4-[(2Z)-4-(4-chlorophenyl)-2-(phenylhydrazinylidene)-1,3-thiazol-3-yl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5OS/c1-18-24(25(33)32(30(18)2)22-11-7-4-8-12-22)31-23(19-13-15-20(27)16-14-19)17-34-26(31)29-28-21-9-5-3-6-10-21/h3-17,28H,1-2H3/b29-26- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUVCCMLYPUPSF-WCTVFOPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=CSC3=NNC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N\3C(=CS/C3=N\NC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-(4-chlorophenyl)-2-(2-phenylhydrazono)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2670996.png)


![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2670999.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2671005.png)
![[(2,3-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2671007.png)


![Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2671012.png)

![5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2671015.png)
